1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings, an ethyl group, and a sulfonyl amino group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . Industrial production methods often employ microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carbaldehyde: Shares the pyrazole core structure but lacks the sulfonyl amino group.
(1r,4S)-N-((S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethyl)-1-methoxy-4-(4-methyl-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)cyclohexanecarboxamide: Contains a pyrazole ring and exhibits similar biological activities.
Uniqueness
1-ETHYL-4-{[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-ISOBUTYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its dual pyrazole rings and the presence of both ethyl and sulfonyl amino groups. This unique structure contributes to its diverse reactivity and wide range of applications in various fields .
Properties
IUPAC Name |
1-ethyl-4-[(1-ethylpyrazol-4-yl)sulfonylamino]-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O3S/c1-5-20-9-12(8-17-20)25(23,24)19-13-10-21(6-2)18-14(13)15(22)16-7-11(3)4/h8-11,19H,5-7H2,1-4H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUUIMMWWIXUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2C(=O)NCC(C)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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